molecular formula C21H21ClN2O4S2 B2835904 N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1029739-61-4

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2835904
CAS No.: 1029739-61-4
M. Wt: 464.98
InChI Key: DNAPOZMFPCFXSJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by two key structural motifs:

  • A thiophene-2-carboxamide backbone with a 3-chloro-4-methoxyphenyl substituent on the carboxamide nitrogen.
  • A sulfamoyl group at the 3-position of the thiophene ring, comprising a methyl group and a 3,4-dimethylphenyl group attached to the sulfonamide nitrogen.

Molecular Formula: C₂₁H₂₁ClN₂O₄S₂
Molar Mass: 464.5 g/mol
The compound’s structural complexity arises from its halogenated (Cl), methoxylated (OCH₃), and dimethyl-substituted aromatic groups, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-13-5-7-16(11-14(13)2)24(3)30(26,27)19-9-10-29-20(19)21(25)23-15-6-8-18(28-4)17(22)12-15/h5-12H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAPOZMFPCFXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the sulfonamide group and the aromatic substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Compounds :

N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Formula: C₁₆H₁₀F₃N₃O₄S₂
  • Purity: 42%

N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

  • Formula: C₁₄H₇F₂N₃O₃S₂
  • Purity: 99.05%

Key Differences :

  • Substituent Chemistry: The target compound features a sulfamoyl group, while these analogs have a nitro group (-NO₂) at the thiophene’s 5-position.
  • Purity : The low purity (42%) of the first nitrothiophene derivative contrasts with the high purity of the second, suggesting synthetic challenges in introducing trifluoromethyl groups .

Thiophene Carboxamides with Sulfonyl Groups ()

Compound : N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

  • Formula: C₁₈H₁₃Cl₂NO₃S₂
  • Molar Mass: 426.34 g/mol

Key Differences :

  • Sulfonyl vs. Sulfamoyl: The compound has a methanesulfonyl group (-SO₂-CH₂-), whereas the target compound has a sulfamoyl group (-SO₂-N-).
  • Substituent Effects : The target’s 3-chloro-4-methoxyphenyl group introduces polarity (via OCH₃) absent in ’s dichlorinated system. This may lower lipophilicity (clogP) compared to the dichloro analog .

2-4-Methylphenylimino Substituted Thiophenes ()

Compound: 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide

  • The isopropyl and methyl groups add steric bulk, which may reduce membrane permeability compared to the target’s dimethylphenyl substituent .

Ethyl Thiophene Carboxylates with Sulfonamides ()

Compounds :

  • Ethyl 5-(4-chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate (4a)
  • Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate (4b)

Key Differences :

  • Ester vs. Amide : The carboxylate ester group in these compounds may reduce metabolic stability compared to the target’s carboxamide.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₁ClN₂O₄S₂ 464.5 3-chloro-4-methoxyphenyl, 3,4-dimethylphenyl sulfamoyl Potential H-bond donor (NH)
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 4-chlorophenyl, methanesulfonyl High lipophilicity
Nitrothiophene Carboxamide () C₁₆H₁₀F₃N₃O₄S₂ 429.39 5-nitro, trifluoromethyl Low purity (42%)
Ethyl Thiophene Carboxylate 4b () C₂₃H₂₂ClN₅O₆S₂ 592.08 Ethyl carboxylate, pyrimidinyl sulfonamide Heterocyclic π-stacking motifs

Functional Implications of Structural Differences

  • Lipophilicity : The 3,4-dimethylphenyl and chloro groups increase logP relative to nitro-substituted derivatives (), favoring membrane penetration but possibly reducing aqueous solubility .
  • Synthetic Complexity : The target’s multi-substituted aromatic rings may pose purification challenges, as seen in the variable purity of nitrothiophene analogs .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21ClN4O2S\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a thiophene ring and a sulfamoyl group, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Antimicrobial Properties : It shows potential as an antimicrobial agent against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds, indicating that modifications in the structure can significantly enhance activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown effectiveness against breast cancer (MCF-7) and lung cancer (A-549) cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BA-54915.0
Target CompoundMCF-7TBD

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar structures have been noted to inhibit the activity of protein kinases and induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's antimicrobial activity has been assessed against several bacterial strains. In vitro assays demonstrate its effectiveness, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives with a similar structure exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Study : Another research article evaluated the antimicrobial effects of related compounds, showing promising results against resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail.

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